An In-depth Technical Guide to the Physicochemical Properties of N-(4-aminophenyl)benzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N-(4-aminophenyl)benzenesulfonamide
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(4-aminophenyl)benzenesulfonamide (CAS No. 16803-97-7), a key sulfonamide-containing molecule. For researchers, scientists, and drug development professionals, understanding these fundamental characteristics is a prerequisite for successful formulation, analytical method development, and prediction of in vivo behavior. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and presenting self-validating protocols that ensure data integrity and reproducibility.
Introduction: The "Why" Behind Physicochemical Characterization
In modern drug discovery and development, a "molecule-first" approach is paramount. Before a compound like N-(4-aminophenyl)benzenesulfonamide can be effectively utilized, whether as a synthetic intermediate or a potential active pharmaceutical ingredient (API), its intrinsic properties must be thoroughly mapped.[1] Physicochemical properties such as solubility, pKa, and solid-state characteristics are not mere data points; they are the foundational pillars that govern a molecule's behavior from the bench to the patient.[1] They directly influence bioavailability, stability, and manufacturability.
This guide is structured to provide not just the "what" (the data), but the "how" and "why" (the experimental logic and protocols), empowering researchers to generate and interpret high-quality data for this and other related compounds.
Molecular Identity and Structure
A precise understanding of the molecular structure is the starting point for all characterization efforts. N-(4-aminophenyl)benzenesulfonamide is a sulfonamide derivative featuring two primary aromatic amine groups, which are key determinants of its chemical reactivity and ionization behavior.[1]
| Identifier | Value | Source(s) |
| Chemical Name | 4-amino-N-(4-aminophenyl)benzenesulfonamide | [1][2] |
| CAS Number | 16803-97-7 | [1][2] |
| Molecular Formula | C₁₂H₁₃N₃O₂S | [1][2] |
| Molecular Weight | 263.32 g/mol | [1][2] |
| 2D Structure |
Solid-State Characterization: Melting Point and Thermal Behavior
The solid-state properties of an API are critical for formulation development, influencing everything from powder flow to dissolution rates.[3] Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and identifying potential polymorphic forms.[4]
Key Data:
-
Melting Point (Tₘ): 138 °C[5]
The observed melting point is a sharp, well-defined transition, indicative of a crystalline solid. A broad endotherm could suggest the presence of impurities or an amorphous fraction, which would necessitate further investigation.[3]
Workflow for Physicochemical Characterization
Caption: Workflow for systematic physicochemical evaluation.
Experimental Protocol: Melting Point Determination by DSC
Causality Statement: DSC is chosen over older capillary methods for its high precision, small sample requirement, and ability to provide additional information, such as the enthalpy of fusion (ΔHfus) and detection of polymorphic transitions.[4]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of N-(4-aminophenyl)benzenesulfonamide into a clean, standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any mass loss during heating. For substances suspected of containing volatile solvents, a pinhole lid is used to allow for their escape.[6]
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation.
-
-
Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the melting endotherm on the resulting thermogram. The peak area of the endotherm corresponds to the enthalpy of fusion.[7]
Aqueous Solubility: A Cornerstone of Bioavailability
Poor aqueous solubility is a primary reason for drug candidate failure. The "shake-flask" method is the definitive technique for determining thermodynamic equilibrium solubility.[8]
Key Data:
-
Water Solubility: 13.41 g/L (or 13.41 mg/mL) at 25 °C[5]
This value indicates that N-(4-aminophenyl)benzenesulfonamide has substantial aqueous solubility, which is a favorable characteristic for potential oral drug delivery.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
Causality Statement: This method is designed to ensure that a true thermodynamic equilibrium is reached between the solid compound and the solution, providing the most reliable solubility value. Using a buffer (e.g., Phosphate-Buffered Saline, pH 7.4) is critical to mimic physiological conditions and control for pH effects on ionizable compounds.[9]
-
Preparation: Add an excess amount of solid N-(4-aminophenyl)benzenesulfonamide to several vials containing a known volume of the test medium (e.g., purified water, PBS pH 7.4). "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment.[9]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[9] Preliminary time-point experiments can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The sample is then filtered (e.g., using a 0.45 µm PVDF syringe filter) or centrifuged at high speed to remove all undissolved solids.[10]
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectrophotometry or HPLC-UV, against a standard curve prepared with known concentrations of the compound.[8]
Ionization (pKa) and Lipophilicity (LogP)
The ionization state of a molecule at physiological pH profoundly affects its solubility, permeability, and target binding. The pKa is the pH at which a molecule is 50% ionized. Lipophilicity, often expressed as LogP (the partition coefficient between octanol and water), is a key predictor of membrane permeability.
Key Data:
The molecule possesses three key ionizable centers: two basic aromatic amines and one acidic sulfonamide proton. The predicted pKa of 10.18 likely corresponds to the acidic sulfonamide proton (SO₂-NH-).[11][12] The aromatic amines will have much lower pKa values (typically 4-5). This means that at physiological pH (~7.4), the sulfonamide group will be predominantly in its neutral (protonated) form, while the amine groups will also be largely neutral.
Relationship between pH, pKa, and Ionization
Caption: Predominant species at different pH values.
Experimental Protocol: pKa Determination by Potentiometric Titration
Causality Statement: Potentiometric titration is a highly accurate and direct method for pKa determination. It relies on measuring the change in pH of a solution as a titrant is added, allowing for the direct observation of buffering regions and equivalence points corresponding to ionization events.[13][14]
-
System Setup: Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[13]
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, often a co-solvent system (e.g., methanol/water) for compounds with limited aqueous solubility. Maintain a constant ionic strength using an inert salt like KCl (0.15 M).[15] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[15]
-
Titration:
-
For determining the pKa of the acidic sulfonamide, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).
-
For the basic amines, titrate with a standardized strong acid (e.g., 0.1 M HCl).
-
-
Data Acquisition: Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading is stable.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, which can be identified as the midpoint of the buffer region or the point of minimum slope on the first derivative plot.[13]
Chemical Stability and Forced Degradation
Understanding a molecule's stability is crucial for determining its shelf-life and identifying potential degradation products that could be inactive or toxic.[16] Forced degradation studies intentionally stress the compound under harsh conditions to predict its long-term stability and to ensure the primary analytical method is "stability-indicating."[17][18]
Causality Statement: The conditions specified by ICH guideline Q1A(R2) (hydrolysis, oxidation, photolysis, thermal stress) are chosen because they represent the most common degradation pathways a drug substance may encounter during its lifecycle.[17] The goal is to achieve 5-20% degradation; too little degradation provides no information, while complete degradation prevents pathway analysis.[19]
Experimental Protocol: General Forced Degradation Study
-
Acid/Base Hydrolysis:
-
Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH.
-
Store samples at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-72 hours).
-
At specified time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.
-
-
Oxidation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature, protected from light, for a defined period.
-
Analyze aliquots at specified time points.
-
-
Thermal Stress:
-
Store the solid compound in a temperature-controlled oven (e.g., 80 °C).
-
Analyze samples at specified time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Include a dark control sample to differentiate between light-induced and thermal degradation.
-
Analyze after a specified exposure level.
-
-
Analysis: Use a validated, stability-indicating HPLC method (typically with a photodiode array detector) to analyze all stressed samples. The method must be able to separate the intact API from all significant degradation products. Mass balance calculations (assay + sum of impurities) should be performed to ensure all major degradants are accounted for.[16]
Conclusion
The physicochemical properties of N-(4-aminophenyl)benzenesulfonamide summarized in this guide define it as a crystalline solid with a distinct melting point of 138 °C and favorable aqueous solubility. Its ionization profile, dictated by two basic amine groups and a weakly acidic sulfonamide moiety, is critical for predicting its behavior in different pH environments. The robust, validated protocols provided herein serve as a template for researchers to ensure the generation of accurate and reproducible data, which is the bedrock of efficient and successful drug development.
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